2-fluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O/c18-15-5-2-1-4-14(15)16(23)21-12-13-6-10-22(11-7-13)17-19-8-3-9-20-17/h1-5,8-9,13H,6-7,10-12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPLWWPETCXTNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=C2F)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a series of reactions starting from commercially available precursors. For instance, the reaction of pyrimidine-2-amine with 4-piperidone under reductive amination conditions can yield the desired piperidine intermediate.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination of a suitable precursor, such as a benzamide derivative.
Coupling Reaction: The final step involves coupling the fluorinated benzamide with the piperidine intermediate. This can be achieved using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially yielding the corresponding amine.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced amine forms, and various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with pyrimidine and piperidine moieties, such as 2-fluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide, have shown promise in anticancer therapies. The compound's structure allows it to interact with various biological targets, potentially inhibiting tumor growth. A study highlighted the effectiveness of similar compounds against multiple cancer types, including breast and lung cancers, by targeting specific enzymes involved in cancer cell proliferation .
Antimicrobial Properties
Pyrimidine derivatives have been identified as having significant antimicrobial properties. The incorporation of the piperidine ring enhances the bioactivity of these compounds against various pathogens. For instance, derivatives of this compound have been tested for their efficacy against strains of bacteria and fungi, showing promising results in inhibiting growth .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of the fluorine atom is believed to enhance lipophilicity and improve binding affinity to target proteins. Studies have demonstrated that modifications to the piperidine and pyrimidine rings can significantly affect the compound's potency and selectivity .
Case Studies
Mechanism of Action
The mechanism of action of 2-fluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding or electrostatic interactions.
Biological Activity
2-Fluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzamide Core : The initial step includes reacting 2-fluorobenzoyl chloride with an appropriate amine under basic conditions.
- Introduction of the Piperidinyl Moiety : The piperidine structure is introduced through a coupling reaction with a pyrimidinyl derivative.
- Final Coupling : The final product is formed by coupling the piperidinyl and pyrimidinyl groups to complete the structure.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit potent anticancer activity. For instance, derivatives tested against various cancer cell lines, such as MCF-7 and MDA-MB-231, showed IC50 values ranging from 0.87 to 12.91 µM, indicating significant growth inhibition compared to standard treatments like 5-Fluorouracil (5-FU) .
The compound's mechanism of action may involve the inhibition of specific enzymes or receptors implicated in cancer cell proliferation. For example, it has been suggested that such compounds can inhibit tyrosine kinases, leading to reduced cell viability and induction of apoptosis in cancerous cells .
Safety Profile
In vivo studies have demonstrated a favorable safety profile for similar compounds, with no acute toxicity observed in animal models at doses up to 2000 mg/kg . This suggests a potential for therapeutic use in humans.
Comparative Biological Activity Data
| Compound Name | IC50 (µM) | Cancer Cell Line | Mechanism |
|---|---|---|---|
| 5-Fluorouracil | 17.02 | MCF-7 | Antimetabolite |
| This compound | 0.87 - 12.91 | MCF-7, MDA-MB-231 | Tyrosine Kinase Inhibition |
| Compound X (similar structure) | <10 | Various | Apoptosis Induction |
Case Studies
- Antiviral Activity : A related study demonstrated that a structurally analogous compound exhibited superior antiviral activity against influenza strains, significantly reducing viral load in infected mice .
- Toxicological Evaluation : A comprehensive toxicological evaluation showed that compounds with similar structures did not exhibit significant toxicity up to high doses, reinforcing their potential as therapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary primarily in substituents on the piperidine ring, benzamide nitrogen, or aromatic systems. These modifications influence pharmacological activity, selectivity, and physicochemical properties. Below is a detailed comparison:
Substituent Variations on the Piperidine Ring
- Compound 14av (): Features a benzo[d][1,3]dioxol-5-yloxy group on the piperidine and a methyl-pyrazole substituent on the benzamide nitrogen. This compound demonstrated high selectivity for G protein-coupled receptor kinase 2 (GRK2), with an IC₅₀ of 2.3 nM, attributed to the electron-rich dioxolane group enhancing target binding .
- Compound 7 (): Substituted with a hydroxymethyl group on the piperidine and a phenylaminoethyl chain. This derivative showed inhibitory activity against neuronal T-type Ca²⁺ channels, highlighting the role of polar substituents in modulating ion channel affinity .
- CCG258205 (14an) (): Contains a pyridin-2-yl-ethyl group on the benzamide nitrogen. Despite a lower synthesis yield (24%), it achieved >95% HPLC purity, suggesting stability in biological assays .
Modifications to the Benzamide Nitrogen
- TD-1d (): Incorporates a pyridone-bearing phenylalanine derivative, resulting in a larger molecular weight (557.3 g/mol) and enhanced solubility due to the polar oxadiazole moiety. This modification is critical for improving pharmacokinetic profiles .
- [18F]CFPyPB (): A fluorine-18 radiolabeled analog with a sulfonylpiperidine group, designed for glycine transporter inhibition. The fluoropyridine substituent enables PET imaging applications, showcasing the versatility of halogenated benzamides in diagnostics .
Pharmacological Selectivity and Potency
- GRK2 Inhibitors (): Compounds with pyrimidine or pyridine substituents (e.g., 14av, CCG258205-207) exhibit nanomolar potency against GRK2, while maintaining >100-fold selectivity over other kinases. The pyrimidine ring’s nitrogen atoms are critical for forming hydrogen bonds with the kinase’s hinge region .
- T-type Ca²⁺ Channel Inhibitors (): Hydroxymethyl and phenylaminoethyl groups in Compound 7 enhance channel block efficacy, likely through interactions with voltage-sensing domains .
Crystallographic Insights
- Piperidine Conformation : In analogs like 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide (), the piperidine adopts a chair conformation, with substituents influencing ring puckering and intermolecular hydrogen bonding. This conformation is critical for maintaining optimal binding geometries .
- Hydrogen Bonding : Crystal structures () reveal that amide and pyrimidine groups participate in N–H···O and C–H···O interactions, stabilizing ligand-target complexes .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-fluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide?
- Methodology : Multi-step organic synthesis involving:
- Step 1 : Functionalization of the piperidine ring via nucleophilic substitution or reductive amination to introduce the pyrimidin-2-yl group.
- Step 2 : Coupling the modified piperidine intermediate with 2-fluorobenzoyl chloride or activated ester derivatives under Schotten-Baumann conditions.
- Key considerations : Use of catalysts (e.g., HATU/DIPEA) for amide bond formation and purification via column chromatography or recrystallization (e.g., ethyl methyl ketone) to achieve >80% yield .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Techniques :
- X-ray crystallography : Resolve absolute configuration and confirm chair conformation of the piperidine ring (e.g., SHELX refinement; P/n space group, R-factor <0.05) .
- Spectroscopy :
- IR : Identify amide C=O stretch (~1650 cm) and aromatic C-F vibrations (~1200 cm) .
- NMR : H NMR (400 MHz, DMSO-d) shows characteristic signals for the piperidinyl-CH- (δ 2.8–3.2 ppm) and pyrimidinyl protons (δ 8.3–8.6 ppm) .
- Mass spectrometry : ESI-MS confirms molecular ion [M+H] at m/z 343.15 .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Hazards : Acute oral toxicity (Category 4), skin corrosion (Category 1B), and respiratory irritation (GHS classification) .
- Mitigation :
- Use fume hoods and PPE (nitrile gloves, lab coat, safety goggles).
- Avoid dust generation; employ wet methods for transfers.
- Store in airtight containers at 2–8°C under inert gas (N) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
- Approach :
- Assay standardization : Compare IC values across cell lines (e.g., HaCaT vs. cancer cells) under controlled conditions (pH, serum concentration) .
- Structural analogs : Analyze activity trends in derivatives (e.g., fluorobenzamide vs. trifluoromethyl analogs) to identify SAR-driven outliers .
- Data reconciliation : Use molecular dynamics simulations to assess binding pose variations (e.g., Akt1 vs. Akt2 selectivity) .
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
- Challenges :
- Disorder in the piperidine/pyrimidine moieties due to conformational flexibility.
- Weak hydrogen bonding (e.g., C–H···O vs. O–H···O interactions) affecting resolution .
- Solutions :
- Employ SHELXL with anisotropic displacement parameters for non-H atoms.
- Use TWINABS for high twin-fraction data (e.g., 0.35) and iterative refinement of hydrogen positions .
Q. How does the compound’s molecular conformation influence its pharmacological activity?
- Key findings :
- Piperidine chair conformation : Stabilizes interactions with hydrophobic pockets in kinase targets (e.g., Akt) via van der Waals contacts .
- Fluorine positioning : The 2-fluoro substituent enhances metabolic stability by resisting CYP450 oxidation, while the pyrimidine nitrogen participates in H-bonding with Asp274 in target enzymes .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Formulation :
- Use co-solvents (e.g., PEG-400/EtOH) or cyclodextrin complexes to enhance aqueous solubility (>1 mg/mL).
- Assess logP (predicted 2.8) and adjust via prodrug derivatization (e.g., phosphate esters) .
Data Contradiction Analysis
Q. How to interpret conflicting reports on kinase selectivity (Akt1 vs. Akt2)?
- Hypothesis :
- Akt2 inhibition may correlate with cutaneous toxicity (e.g., apoptosis in HaCaT cells), while Akt1 drives anticancer efficacy .
- Resolution :
- Use isoform-specific siRNA knockdowns to decouple biological effects.
- Design dihedral angle-optimized analogs (e.g., Hu7691) achieving 24-fold Akt1/Akt2 selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
